{1-[(3-Hydroxy-methyl-5-phosphonooxy-methyl-pyridin-4-ylmethyl)-amino]-ethyl}-phosphonic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {1-[(3-Hydroxy-Methyl-5-Phosphonooxy-Methyl-Pyridin-4-Ylmethyl)-Amino]-Ethyl}-Phosphonic Acid involves multiple steps, starting from the appropriate pyridine derivative. The key steps include:
Formation of the Pyridoxamine Derivative:
Amination Reaction: The pyridoxamine derivative is then reacted with an appropriate amine to introduce the aminoethyl group.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Catalysis: Use of catalysts to enhance reaction rates.
Purification: Techniques such as crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
{1-[(3-Hydroxy-Methyl-5-Phosphonooxy-Methyl-Pyridin-4-Ylmethyl)-Amino]-Ethyl}-Phosphonic Acid undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehyde or carboxylic acid derivatives.
Reduction: The phosphonooxy group can be reduced to form phosphine derivatives.
Substitution: The amino and hydroxymethyl groups can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products
Oxidation Products: Aldehyde or carboxylic acid derivatives.
Reduction Products: Phosphine derivatives.
Substitution Products: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
{1-[(3-Hydroxy-Methyl-5-Phosphonooxy-Methyl-Pyridin-4-Ylmethyl)-Amino]-Ethyl}-Phosphonic Acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential role in enzyme inhibition and interaction with biological molecules.
Medicine: Investigated for its potential therapeutic applications, including antibacterial activity.
Industry: Utilized in the production of various chemical intermediates and as a component in specialized materials.
Mechanism of Action
The mechanism of action of {1-[(3-Hydroxy-Methyl-5-Phosphonooxy-Methyl-Pyridin-4-Ylmethyl)-Amino]-Ethyl}-Phosphonic Acid involves its interaction with specific molecular targets. For example, it can form an external aldimine with the bound pyridoxal 5’-phosphate cofactor, inhibiting the activity of alanine racemase . This interaction renders the catalytic residues unavailable for catalysis, leading to potent inactivation of the enzyme.
Comparison with Similar Compounds
Similar Compounds
Pyridoxamine 5’-Phosphate: A related compound with similar structural features but different functional groups.
1-Aminoethylphosphonic Acid: Another compound with a similar phosphonic acid group but different substituents.
Uniqueness
{1-[(3-Hydroxy-Methyl-5-Phosphonooxy-Methyl-Pyridin-4-Ylmethyl)-Amino]-Ethyl}-Phosphonic Acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to form stable aldimine derivatives and inhibit specific enzymes sets it apart from other similar compounds .
Properties
Molecular Formula |
C10H18N2O8P2 |
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Molecular Weight |
356.21 g/mol |
IUPAC Name |
[(1R)-1-[[3-hydroxy-2-methyl-5-(phosphonooxymethyl)pyridin-4-yl]methylamino]ethyl]phosphonic acid |
InChI |
InChI=1S/C10H18N2O8P2/c1-6-10(13)9(4-12-7(2)21(14,15)16)8(3-11-6)5-20-22(17,18)19/h3,7,12-13H,4-5H2,1-2H3,(H2,14,15,16)(H2,17,18,19)/t7-/m1/s1 |
InChI Key |
WHDCJKAOZPBUAY-SSDOTTSWSA-N |
Isomeric SMILES |
CC1=NC=C(C(=C1O)CN[C@@H](C)P(=O)(O)O)COP(=O)(O)O |
Canonical SMILES |
CC1=NC=C(C(=C1O)CNC(C)P(=O)(O)O)COP(=O)(O)O |
Origin of Product |
United States |
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